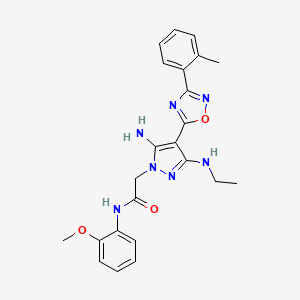

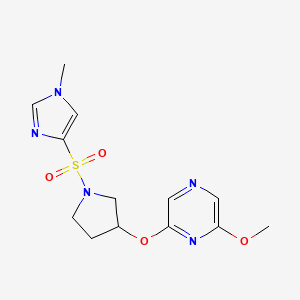

![molecular formula C15H13N3O3S B2773290 methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1031540-97-2](/img/structure/B2773290.png)

methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrrolo[3,2-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrolo[3,2-d]pyrimidines can undergo various reactions due to the presence of multiple reactive sites .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of Heterocyclic Compounds : Research indicates a broad interest in developing methods for synthesizing heterocyclic compounds using thioxo-pyrimidin-yl derivatives as precursors. For example, thioxopyrimidine-based molecules serve as crucial intermediates in synthesizing novel heterocyclic chalcone derivatives with potential chromophoric applications (Ho & Yao, 2013). Additionally, compounds structurally similar to methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate are used in creating antibacterial agents (Kumari et al., 2017).

Antibacterial Activity : Certain derivatives have been synthesized and tested for their antibacterial activity, showing significant potential against both Gram-positive and Gram-negative bacteria. This suggests a pathway for developing new antibacterial agents using pyrrolopyrimidin-yl derivatives as a foundation (Kumari et al., 2017).

Material Science and Dye Synthesis

- Chromophoric Applications : The synthesis of heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore suggests potential applications in dye synthesis and material science. These compounds were found to create hues ranging from greenish-yellow to orange when applied to polyester fibers, indicating their utility in developing new dyes and colorants (Ho & Yao, 2013).

Biological Activity

- Evaluation of Antitumor Activity : Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activities, displaying potent anticancer effects on various human cancer cell lines. This highlights the potential of methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate derivatives in medicinal chemistry and oncology research (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Design

- Docking Studies : The antibacterial activity of pyrrolopyrimidin-yl derivatives is complemented by molecular docking studies, which provide insights into the interaction mechanisms between these compounds and bacterial targets. Such studies help in understanding the molecular basis of antibacterial activity and guiding the design of more effective compounds (Kumari et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-11(19)8-22-15-17-12-10(9-5-3-2-4-6-9)7-16-13(12)14(20)18-15/h2-7,16H,8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOPCRKBHQXYDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

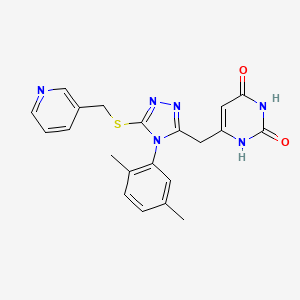

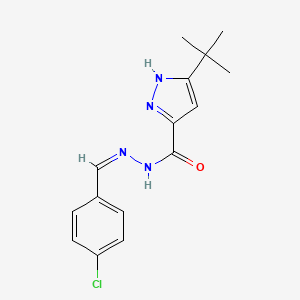

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)

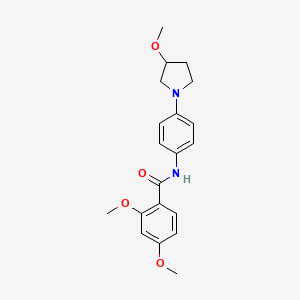

![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)

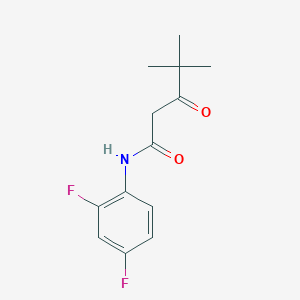

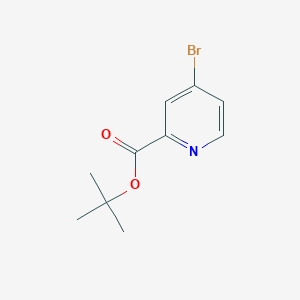

![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)

![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2773226.png)

![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773230.png)